1,3-Benzodioxole-5-propanal
Overview
Description
3,4-Methylenedioxyphenyl-1-propanal is a member of benzodioxoles.
Scientific Research Applications
Anticancer and Antibacterial Potential
1,3-Benzodioxole derivatives have been studied for their potential in treating cancer and bacterial infections. One study focused on synthesizing 2-phenyl 1,3-benzodioxole derivatives and evaluating their anticancer, antibacterial, and DNA binding capabilities. These compounds demonstrated significant activity against both cancer and bacterial cells, with some derivatives showing greater potency than standard reference compounds like cisplatin and cinoxacin (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016). Another study synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity, finding that certain derivatives exhibited significant tumor growth inhibition (Micale, Zappalà, & Grasso, 2002).
Histone Deacetylase Enzyme Inhibition for Cancer Treatment
1,3-Benzodioxole and its propargyl ether derivatives have been investigated as novel inhibitors of the histone deacetylase enzyme, a target for cancer treatment. These compounds were evaluated for their specific inhibitory effects on HDAC-1 enzyme and showed promising results in combating cancer progression (Kumar et al., 2018).
Application in Fragrance Industry
A toxicological and dermatological review was conducted on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a derivative of 1,3-Benzodioxole, when used as a fragrance ingredient. This review includes a detailed summary of all available toxicology and dermatology papers related to this individual fragrance ingredient (Mcginty, Letizia, & Api, 2012).
Photoinitiator in Free Radical Polymerization
A 1,3-benzodioxole derivative, naphthodioxinone-1,3-benzodioxole, was synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This photoinitiator releases a compound with both benzophenone and 1,3-dioxole groups, initiating free radical polymerization of monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Insecticidal Activity
1,3-Benzodioxole derivatives have been studied for their insecticidal activity. For instance, 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole was investigated for its effects on the Colorado potato beetle, showing significant insecticidal properties at certain concentrations (Vanmellaert, Deloof, & Jurd, 1983).
Properties
CAS No. |
30830-55-8 |
---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-6H,1-2,7H2 |
InChI Key |
IDCKZBGINKOTOL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CCC=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC=O |
30830-55-8 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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